molecular formula C16H18N2O5S B2544142 (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1706145-64-3

(3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2544142
CAS RN: 1706145-64-3
M. Wt: 350.39
InChI Key: ZTKTVDNUSFEHOA-UHFFFAOYSA-N
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Description

(3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a synthetic compound. It has been used in the design and synthesis of derivatives as potential BRD4 inhibitors .


Synthesis Analysis

The compound has been used in the design and synthesis of a series of novel 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives as potential BRD4 inhibitors . Among them, DDT26 emerged as the most potent, exhibiting robust inhibitory activity against BRD4 at sub-micromolar concentrations .


Molecular Structure Analysis

The molecular formula of the compound is C16H18N2O5S. The molecular weight is 350.39.


Chemical Reactions Analysis

The compound has been used in the design and synthesis of a series of novel 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives as potential BRD4 inhibitors .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C16H18N2O5S. The molecular weight is 350.39.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it an attractive candidate for drug discovery. Researchers have explored its potential as an inhibitor for various enzymes and receptors. For instance, it has been investigated as a BRD4 inhibitor . BRD4 inhibitors exhibit promising anti-cancer activity, particularly in breast cancer treatment.

Anticancer Properties

Studies have suggested that derivatives of this compound possess anticancer properties. Their effectiveness varies across different breast cancer subtypes, including triple-negative breast cancer (TNBC) . TNBC is notoriously challenging to treat, and novel compounds like this one offer hope for targeted therapies.

Organic Synthesis and Methodology

Researchers have employed this compound in synthetic chemistry. Its unique isoxazole moiety can serve as a building block for constructing more complex molecules. Additionally, it has been used in the development of new synthetic methodologies .

Materials Science and Crystallography

The single crystal X-ray diffraction study of this compound provides valuable insights into its crystal structure. Understanding its packing arrangement and intermolecular interactions aids in designing novel materials with specific properties .

Pesticide Research

Interestingly, some studies have explored the potential of related isoxazole derivatives as pesticides. These compounds may exhibit insecticidal or herbicidal properties, contributing to agricultural advancements .

Computational Chemistry and DFT Calculations

The B3LYP method, coupled with DFT calculations using the 6-311+G (2 d,p) basis set, has been employed to optimize the molecular structure of this compound. Such computational studies provide essential data for understanding its electronic properties and reactivity .

Future Directions

The compound has been used in the design and synthesis of a series of novel 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives as potential BRD4 inhibitors . These findings present potential lead compounds for the development of potent anti-breast cancer agents targeting BRD4 .

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-10-15(11(2)23-17-10)16(19)18-8-14(9-18)24(20,21)13-6-4-12(22-3)5-7-13/h4-7,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKTVDNUSFEHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

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